physical and chemical properties of 2-benzylidene-1-tetralone
physical and chemical properties of 2-benzylidene-1-tetralone
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylidene-1-tetralone
Abstract: This technical guide provides a comprehensive examination of 2-benzylidene-1-tetralone, a prominent member of the cyclic chalcone family. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document synthesizes core physicochemical properties with the underlying experimental methodologies and mechanistic rationale that are critical for researchers, particularly those in medicinal chemistry and drug development. We will explore the structural, spectroscopic, and reactive characteristics of this molecule, grounding our discussion in authoritative data and field-proven protocols. The inherent reactivity of its α,β-unsaturated ketone system makes it a valuable scaffold, and understanding its properties is paramount for leveraging its potential in designing novel therapeutic agents.
Molecular Identity and Structural Framework
2-Benzylidene-1-tetralone, systematically named (2E)-2-benzylidene-3,4-dihydronaphthalen-1-one, is an organic compound built upon a tetralone scaffold.[1] This structure is a bicyclic aromatic system featuring a benzylidene group attached at the second position, creating a conjugated α,β-unsaturated ketone functionality. This arrangement is fundamental to its chemical reactivity and biological activity.
The molecule's identity is unequivocally established by the following identifiers:
-
Canonical SMILES: C1C/C(=C/C2=CC=CC=C2)/C(=O)C3=CC=CC=C31[1]
The stereochemistry is predominantly the E-configuration, which is the thermodynamically more stable isomer due to reduced steric hindrance between the phenyl ring and the tetralone core.[1] This configuration is a key diagnostic feature in its spectroscopic analysis.
Physicochemical Properties: A Quantitative Overview
The physical state and solubility of a compound are primary determinants of its handling, formulation, and bioavailability. 2-Benzylidene-1-tetralone is a solid at room temperature with solubility characteristics dictated by its significant hydrophobic character.
| Property | Value | Source(s) |
| Appearance | Crystalline Solid | N/A |
| Melting Point | 103-105 °C | [1][2][4] |
| Boiling Point | 210-212 °C (at 2 Torr) | [1][2][4] |
| 398.9 °C (at 760 mmHg) | [1][5] | |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [1][2][4] |
| Solubility | Favorable in organic solvents of intermediate polarity. | [1] |
| Lipophilicity (XLogP3-AA) | 4.1 | [1][6] |
The significant difference between its boiling point under reduced pressure and at standard atmospheric pressure highlights the compound's thermal sensitivity at elevated temperatures.[1] Its high XLogP3-AA value indicates substantial lipophilicity, a critical parameter in drug design influencing membrane permeability and distribution.[1]
Solid-State Characterization: X-ray Crystallography
The definitive three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and crystal packing. For 2-benzylidene-1-tetralone, crystallographic studies reveal that the molecule is not planar.[1] Significant dihedral angles exist between the aromatic rings, which dictates the overall three-dimensional crystal packing.[1] These packing forces are governed by intermolecular interactions, including C-H···π interactions.[1]
The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) database under the identifier 812987.[6]
The rationale behind this technique is to irradiate a single, high-quality crystal with a monochromatic X-ray beam.[7] The crystal lattice diffracts the X-rays in a specific pattern of spots. By measuring the position and intensity of these spots, one can calculate an electron density map of the molecule, from which the atomic structure can be elucidated.[7]
-
Crystal Growth: A high-purity sample of 2-benzylidene-1-tetralone is dissolved in a suitable solvent system. Slow evaporation of the solvent allows for the formation of single crystals of sufficient size and quality.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[8]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is subsequently refined using least-squares methods to best fit the experimental data.[8]
Spectroscopic Signature: Elucidating the Molecular Structure
Spectroscopy is the cornerstone of chemical characterization, providing a "fingerprint" of the molecule's structure and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The spectrum of 2-benzylidene-1-tetralone provides clear evidence for its key functional groups. The most prominent absorption is the carbonyl (C=O) stretching frequency, which is characteristic of an α,β-unsaturated ketone.[1] The conjugation lowers the frequency compared to a simple saturated ketone.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1680-1660 | C=O | Stretch (α,β-unsaturated ketone) |
| ~3100-3000 | C-H | Aromatic Stretch |
| ~1600, ~1450 | C=C | Aromatic Ring Stretch |
| ~1620 | C=C | Alkene Stretch (Benzylidene) |
This self-validating protocol ensures a uniform dispersion of the solid sample in an IR-transparent matrix.
-
Sample Preparation: Grind a small amount (~1-2 mg) of 2-benzylidene-1-tetralone with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[8] A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
-
¹H NMR: The proton NMR spectrum is particularly diagnostic for confirming the E-configuration. The vinyl proton of the benzylidene group appears significantly downfield (at a high ppm value) due to the deshielding (diamagnetic anisotropy) effect of the nearby carbonyl group.[1] The four methylene protons of the tetralone ring typically appear as two distinct multiplets.[1]
| Chemical Shift (δ, ppm) | Proton Type | Multiplicity |
| ~8.0 | Vinyl H (C=CH-Ph) | Singlet |
| ~7.2-7.8 | Aromatic H's | Multiplet |
| ~3.0 | Methylene H's (-CH₂-C=C) | Triplet |
| ~2.5 | Methylene H's (-CH₂-Ar) | Triplet |
-
¹³C NMR: The carbon spectrum complements the proton data, providing a count of unique carbon environments and information about their hybridization and electronic environment.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The molecular ion peak appears at a mass-to-charge ratio (m/z) of 234, corresponding to the molecular weight of C₁₇H₁₄O.[1]
-
Base Peak: The most intense peak in the spectrum (the base peak) is typically at m/z 233, representing the loss of a single hydrogen atom to form a stable cation.[1]
-
Fragmentation: The primary fragmentation pathway involves the formation of stable benzopyrylium ions, which provides structural confirmation.[1]
Chemical Properties and Reactivity
The chemical behavior of 2-benzylidene-1-tetralone is dominated by the electrophilic nature of its α,β-unsaturated ketone system. This makes it susceptible to nucleophilic attack, particularly via Michael (1,4-conjugate) addition.
Synthesis via Claisen-Schmidt Condensation
The most common and efficient synthesis is the Claisen-Schmidt condensation, an aldol condensation between α-tetralone and benzaldehyde under basic conditions.[8][9] This reaction is a cornerstone of chalcone synthesis.
Caption: Workflow for the synthesis of 2-benzylidene-1-tetralone.
This protocol is adapted from established literature procedures for Claisen-Schmidt condensations.[8]
-
Reactant Dissolution: In a round-bottomed flask, dissolve α-tetralone (1 equivalent) and benzaldehyde (1 equivalent) in absolute ethanol. Stir until a homogeneous solution is formed.
-
Initiation of Condensation: Slowly add an aqueous solution of a base (e.g., 10% sodium hydroxide) to the stirred solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual base, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Reactivity with Biological Nucleophiles: Thia-Michael Addition
A key reaction from a toxicological and pharmacological perspective is the thia-Michael addition. The electrophilic β-carbon of the enone system readily reacts with soft nucleophiles like thiols. This is the mechanistic basis for the interaction of many chalcones with cellular thiols such as reduced glutathione (GSH) and cysteine residues in proteins.[10]
The reaction with GSH or N-acetylcysteine (NAC) has been studied, demonstrating that 2-benzylidene-1-tetralone intrinsically reacts with these thiols.[10][11] The reaction rate is pH-dependent; it proceeds more readily under slightly basic conditions (pH 8.0) where a higher concentration of the more nucleophilic thiolate anion (RS⁻) is present.[10]
Caption: General mechanism of a Thia-Michael addition reaction.
Significance in Drug Discovery and Development
The 2-benzylidene-1-tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets. Its derivatives have shown significant potential across various therapeutic areas.
-
Monoamine Oxidase (MAO) Inhibition: Derivatives have been synthesized and identified as potent and specific inhibitors of MAO-B.[9] Since MAO-B is involved in the metabolism of neurotransmitters like dopamine, its inhibition is a key strategy in treating neurodegenerative disorders such as Parkinson's disease.[9]
-
Adenosine Receptor Antagonism: Certain derivatives act as antagonists for A1 and A2A adenosine receptors, which are implicated in neurological disorders.[1]
-
Other Biological Activities: The scaffold has also been explored for its anti-inflammatory, antimicrobial, and anticancer properties.[1][10] Furthermore, it has been identified as a highly potent and reversible inhibitor of Firefly luciferase, which has applications in the development of novel bioassays.[12]
Conclusion
2-Benzylidene-1-tetralone is a well-characterized compound whose physical and chemical properties are thoroughly understood. Its rigidified cyclic structure, combined with the reactive α,β-unsaturated ketone moiety, makes it an exceptionally versatile and synthetically accessible scaffold. The comprehensive data presented in this guide—from its solid-state structure and spectroscopic fingerprint to its predictable reactivity—provides the foundational knowledge necessary for researchers to confidently utilize this compound in the rational design and synthesis of next-generation therapeutic agents. Its proven track record as a pharmacophore for potent MAO inhibitors and other bioactive molecules ensures its continued relevance in the field of drug discovery.
References
-
Petzer, A., et al. (2018). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. Central Nervous System Agents in Medicinal Chemistry, 18(2), 136-149. [Link]
-
PubChem. (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone. [Link]
-
Fodor, K., et al. (2024). (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols. Molecules, 29(14), 3298. [Link]
-
Jayanthi, M., et al. (2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Journal of Molecular Structure, 1262, 133033. [Link]
-
ACS Medicinal Chemistry Letters. (2022). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. [Link]
-
Antus, S., et al. (2022). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. International Journal of Molecular Sciences, 23(21), 13190. [Link]
-
Jhala, D. B., et al. (2009). Conversion of 1- and 2-Tetralone Over HY Zeolite. Catalysis Letters, 135, 230-237. [Link]
-
D'Arcy, A., et al. (1996). X Ray crystallography. Postgraduate Medical Journal, 72(848), 329-336. [Link]
Sources
- 1. Buy 2-Benzylidene-1-tetralone | 6261-32-1 [smolecule.com]
- 2. 2-Benzylidene-1-tetralone , 97 , 6261-32-1 - CookeChem [cookechem.com]
- 3. 2-BENZYLIDENE-1-TETRALONE | 6261-32-1 [chemicalbook.com]
- 4. 2-BENZYLIDENE-1-TETRALONE CAS#: 6261-32-1 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | C17H14O | CID 5376779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
